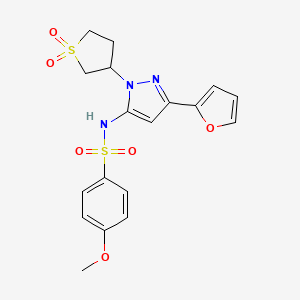

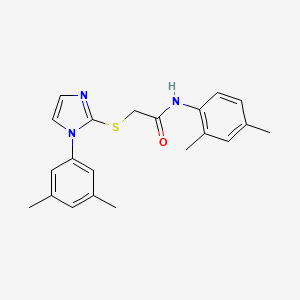

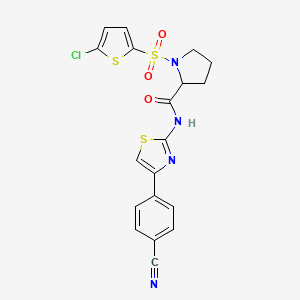

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide” is a chemical compound. It is an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake . It has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .

Synthesis Analysis

The synthesis of compounds similar to “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide” has been discussed in various studies. For instance, a new simple one-pot two-step protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2-(2-(benzylamino)benzylidene)malonate under the action of BF3·Et2O was developed .Molecular Structure Analysis

The molecular structure of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide” is complex. A similar compound, “ABA-mimicking ligand N-(2-OXO-1-PROPYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-1-PHENYLMETHANESULFONAMIDE”, has been studied in complex with ABA receptor PYL2 and PP2C HAB1 .Wissenschaftliche Forschungsanwendungen

Anti-Mycobacterial and Anti-Plasmodial Activities

A study focused on the synthesis and characterization of a hybrid compound related to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide, along with its rhodium and iridium complexes. These compounds were evaluated for anti-plasmodial and anti-mycobacterial activities, showing significant activity against M. tuberculosis compared to the free ligand. This highlights the potential of such compounds in developing treatments against tuberculosis and malaria (Ekengard et al., 2017).

Anticancer Activity

Another research aimed at producing new derivatives to check their anticancer effect against the breast cancer MCF-7 cell line. The study revealed significant anticancer activity, providing a foundation for further exploration of these compounds in cancer treatment (Gaber et al., 2021).

Antimicrobial and Antitubercular Activities

Derivatives of 2-Quinolones have shown promising antibacterial, antifungal, and antitubercular activities. This underscores the potential of quinoline derivatives, including compounds structurally related to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide, in addressing various infectious diseases (Kumar et al., 2014).

Analgesic Activity

Some derivatives have been evaluated for their analgesic activity, indicating the potential therapeutic applications of quinoline derivatives in pain management (Saad et al., 2011).

Antimicrobial Agents

The synthesis of specific derivatives aimed at exploring their antimicrobial activity against a range of bacteria and fungi. This suggests the broad-spectrum antimicrobial potential of these compounds (Abdel-Mohsen, 2014).

Biological Activity Prediction

Research involving the synthesis and computer prediction of biological activity for a set of derivatives highlighted their potential antineurotic activity, suggesting their use in treating male reproductive and erectile dysfunction while being classified as slightly toxic or practically nontoxic (Danylchenko et al., 2016).

Eigenschaften

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c19-13-4-1-9-7-10(2-3-11(9)18-13)17-14(20)12-8-15-5-6-16-12/h2-3,5-8H,1,4H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBZUZDPKPLUDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2988454.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2988457.png)

![(R)-methyl 5-(6-(pivaloyloxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B2988463.png)

![3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2988464.png)

![3-Methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2988471.png)

![9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2988474.png)